Teriflunomide

描述

特立氟胺是一种嘧啶合成抑制剂,具有抗炎和免疫调节特性。它是来氟米特(Leflunomide)的活性代谢产物,以商品名奥巴吉(Aubagio)销售。 特立氟胺主要用于治疗复发型多发性硬化症,这是一种影响中枢神经系统的慢性自身免疫性疾病 .

准备方法

合成路线和反应条件: 特立氟胺的制备涉及多个步骤。一种常见的方法包括在酸结合剂存在下,将氰基乙酰氯与对三氟甲基苯胺反应,生成 2-氰基-N-(4-三氟甲基苯基)乙酰胺。 然后将该中间体与乙酰氯和酸结合剂反应,生成特立氟胺 .

工业生产方法: 特立氟胺的工业生产通常涉及甲基乙酰乙酸与三乙基正甲酸酯缩合,生成乙氧基亚甲基甲基乙酰乙酸酯。该化合物与氮醇发生环化反应,生成 5-甲基异恶唑-4-甲酸,然后与硫酰氯反应生成相应的酰氯。 最后一步是与对三氟甲基苯胺缩合,然后在碱性条件下开环,得到特立氟胺 .

化学反应分析

Reaction Mechanism:

- Activation : EDC facilitates the formation of an active ester intermediate.

- Nucleophilic Attack : The aniline group of 4-(trifluoromethyl)aniline attacks the activated carbonyl, forming an amide bond.

- Rearrangement : The isoxazole ring opens to yield the (Z)-2-cyano-3-hydroxybut-2-enamide structure .

Metabolic Activation from Leflunomide

This compound is the primary active metabolite of leflunomide , formed via hepatic and intestinal metabolism:

- Isoxazole Ring Opening : Enzymatic hydrolysis of leflunomide (C₁₂H₉F₃N₂O₂) cleaves the isoxazole ring.

- Structural Rearrangement : Converts to this compound’s (Z)-configuration, retaining immunomodulatory activity .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Bioactivation Efficiency | 70% of leflunomide converts to TFM | |

| Metabolic Enzymes | Hepatic CYP450-independent |

Degradation and Stability Studies

This compound undergoes hydrolysis under physiological conditions (pH 7.4, 37°C):

- Hydrolysis : Forms 2-cyano-3-hydroxybut-2-enoic acid and 4-(trifluoromethyl)aniline as primary degradation products .

- Oxidative Pathways : Minor metabolites include sulfate conjugates and N-acetyl derivatives .

In Vitro Release Kinetics (Lipid Carriers):

| Time (h) | Cumulative Release (%) | Conditions | Source |

|---|---|---|---|

| 24 | 45.2 ± 3.1 | PBS + 0.5% Tween 80 | |

| 72 | 78.9 ± 2.8 | Dialysis membrane, 37°C |

Reaction with Biological Targets

This compound inhibits dihydroorotate dehydrogenase (DHODH) via non-competitive binding:

- Enzyme Interaction : Binds DHODH’s ubiquinone site, blocking pyrimidine synthesis (IC₅₀ = 10–50 nM) .

- Cytostatic Effect : Arrests lymphocyte proliferation in S-phase by depleting cellular UMP pools .

Stability Under Stress Conditions

| Condition | Degradation (%) | Major Product | Source |

|---|---|---|---|

| Acidic (0.1M HCl, 24h) | 12.3 | 4-(trifluoromethyl)aniline | |

| Oxidative (H₂O₂, 6h) | 8.7 | Sulfoxide derivatives | |

| Photolytic (UV, 48h) | 5.1 | Isomerization to (E)-form |

Interaction with Pharmaceutical Excipients

This compound’s solubility is enhanced by surfactants (e.g., poloxamer 188 ) in lipid nanocarriers:

| Excipient | Solubility (mg/mL) | Role | Source |

|---|---|---|---|

| Poloxamer 188 | 12.4 ± 0.9 | Stabilizes emulsion | |

| Sodium taurodeoxycholate | 9.8 ± 0.7 | Enhances drug loading capacity |

Analytical Characterization

HPLC Parameters for Quantification :

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile:Water (70:30) | 1.0 mL/min | 6.8 min |

Key Peaks (FTIR) :

科学研究应用

Efficacy in Relapsing-Remitting Multiple Sclerosis

-

Clinical Trials :

- TEMSO Study : A pivotal Phase III trial involving 1,086 patients demonstrated that teriflunomide significantly reduced the annualized relapse rate (ARR) by 31% compared to placebo. It also showed a significant reduction in MRI-defined disease activity, including fewer gadolinium-enhancing lesions .

- TOWER Study : Another Phase III trial confirmed similar results with a 36% reduction in ARR and sustained disability improvement over time .

- Long-Term Safety and Efficacy :

- Real-World Data :

Case Studies

- Delayed Hepatic Injury : A case study highlighted a patient who developed liver injury after nine months on this compound, illustrating the importance of monitoring liver function during treatment .

Infectious Disease Management

Recent studies have explored this compound's potential in managing infections, particularly those caused by Epstein-Barr virus (EBV). Research indicates that this compound can inhibit EBV replication and promote apoptosis in EBV-transformed B cells, suggesting its utility in preventing EBV-induced lymphoproliferative disorders in immunocompromised patients .

Preventive Use in Radiologically Isolated Syndrome

A recent randomized clinical trial demonstrated that this compound significantly reduced the risk of developing clinically definite MS in individuals with radiologically isolated syndrome (RIS), marking its potential as an early intervention strategy for at-risk populations .

Comparative Efficacy

The following table summarizes key efficacy metrics from major studies comparing this compound to other disease-modifying therapies for MS:

| Study | Treatment | ARR Reduction (%) | Disability Progression | MRI Lesion Reduction |

|---|---|---|---|---|

| TEMSO | This compound 14 mg/day | 31 | Yes | Yes |

| TOWER | This compound 14 mg/day | 36 | Yes | Yes |

| Real-World Study | This compound | 72 | Yes | Yes |

| Comparative Study | Fingolimod | 50 | Yes | Yes |

作用机制

特立氟胺通过选择性和可逆地抑制线粒体酶二氢乳清酸脱氢酶发挥作用,该酶对于从头嘧啶合成至关重要。这种抑制导致活化 T 淋巴细胞和 B 淋巴细胞的增殖减少,而不会导致细胞死亡。 淋巴细胞增殖减少被认为是其在多发性硬化症中免疫调节和抗炎作用的原因 .

类似化合物:

来氟米特: 特立氟胺的母体化合物,也用作免疫调节药物。

干扰素β-1a(Avonex): 另一种用于治疗多发性硬化症的药物,但作用机制不同。

格拉替雷醋酸酯(Copaxone): 用于治疗复发型多发性硬化症,通过调节免疫反应起作用.

特立氟胺的独特性: 特立氟胺在选择性抑制二氢乳清酸脱氢酶方面是独一无二的,导致淋巴细胞增殖的靶向减少。 与其他免疫调节药物不同,特立氟胺不会引起明显的免疫抑制,使其成为多发性硬化症长期治疗的更安全选择 .

相似化合物的比较

Leflunomide: The parent compound of teriflunomide, also used as an immunomodulatory drug.

Interferon beta-1a (Avonex): Another drug used to treat multiple sclerosis, but with a different mechanism of action.

Glatiramer acetate (Copaxone): Used to treat relapsing forms of multiple sclerosis, works by modulating the immune response.

Uniqueness of this compound: this compound is unique in its selective inhibition of dihydroorotate dehydrogenase, leading to a targeted reduction in lymphocyte proliferation. Unlike other immunomodulatory drugs, this compound does not cause significant immune suppression, making it a safer option for long-term treatment of multiple sclerosis .

生物活性

Teriflunomide is an immunomodulatory drug primarily used in the treatment of relapsing forms of multiple sclerosis (MS). It functions as a selective and reversible inhibitor of dihydro-orotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which play crucial roles in the pathogenesis of MS. The biological activity of this compound extends beyond MS, demonstrating potential anticancer effects and immunomodulatory properties against viral infections.

1. Immunomodulatory Effects

this compound's primary mechanism involves the modulation of immune cell proliferation. By inhibiting dihydro-orotate dehydrogenase, this compound decreases the availability of pyrimidines necessary for DNA synthesis, thereby limiting lymphocyte proliferation. This effect is particularly beneficial in MS, where overactive immune responses contribute to neuronal damage.

2. Antitumor Activity

Research has shown that this compound exhibits significant antitumor properties in various cancers, including triple-negative breast cancer (TNBC). It induces apoptosis and inhibits cell motility and invasiveness through several pathways:

- Cell Cycle Regulation : this compound causes S-phase arrest in cancer cells by modulating cyclin levels and affecting cell cycle regulators such as p27 and RB .

- Apoptosis Induction : It promotes apoptosis by upregulating pro-apoptotic factors like BAX while downregulating anti-apoptotic factors like Bcl-xL .

- Inhibition of Invasion : this compound reduces the invasive capabilities of cancer cells by inhibiting processes such as epithelial-mesenchymal transition (EMT) and matrix metalloproteinase expression .

Clinical Efficacy in Multiple Sclerosis

This compound has been evaluated in several clinical trials for its efficacy in treating MS:

- Phase II Study : In a randomized, double-blind study involving 179 patients, this compound significantly reduced the number of active lesions on MRI compared to placebo, with a median number of combined unique active lesions per scan being 0.5 for placebo versus 0.2 for the 7 mg/day group (p < 0.03) and 0.3 for the 14 mg/day group (p < 0.01) .

- Long-term Studies : A long-term extension study demonstrated that this compound maintained efficacy over extended periods (up to 9 years), with sustained reductions in annualized relapse rates (ARR) and stable disability scores among patients . For instance, patients who switched from placebo to this compound experienced a significant drop in ARR after starting treatment.

Safety Profile

This compound is generally well-tolerated, with common adverse events including transient liver enzyme elevations and hair thinning. Serious adverse events were reported in about 20% of patients, but these were consistent with findings from earlier studies . The safety profile remains stable over long-term use, with no new or unexpected adverse effects emerging during extended treatment periods.

Tables Summarizing Key Findings

| Study Type | Population Size | Key Findings | Statistical Significance |

|---|---|---|---|

| Phase II Study | 179 | Reduced MRI lesions; fewer relapses | p < 0.03 (7 mg), p < 0.01 (14 mg) |

| Long-term Extension | Varies | Sustained efficacy; stable disability scores | ARR lower across all groups |

| Antitumor Study | In vitro | Induced apoptosis; inhibited invasion in TNBC | Dose-dependent effects observed |

Case Studies

Case Study on Antitumor Activity

In a study investigating TNBC cell lines treated with this compound, researchers found that exposure led to significant reductions in colony formation and invasiveness. The IC50 values were determined to be approximately 31.36 µM for MDA-MB-468 cells after 96 hours of treatment, demonstrating potent cytotoxic effects .

Clinical Case on MS Treatment

In a clinical trial focusing on patients with radiologically isolated syndrome (RIS), this compound was found to reduce the risk of developing clinical MS by 72% compared to placebo over a period of 96 weeks . This finding underscores its potential role not just as a treatment but also as a preventive measure in at-risk populations.

属性

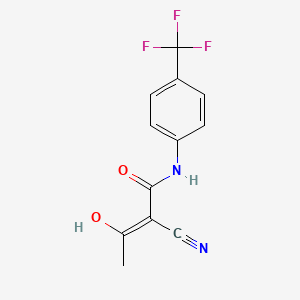

IUPAC Name |

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNUDOFZCWSZMS-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893457 | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in DMSO (practically insoluble in water). | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS. | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

163451-81-8, 108605-62-5 | |

| Record name | Teriflunomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERIFLUNOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。